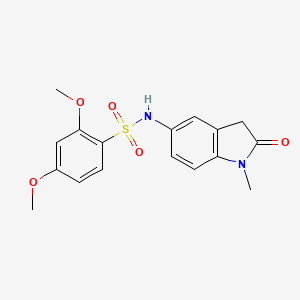

2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-19-14-6-4-12(8-11(14)9-17(19)20)18-25(21,22)16-7-5-13(23-2)10-15(16)24-3/h4-8,10,18H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKODGNNPTJFIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

2,4-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. The indole moiety can interact with various receptors and enzymes, leading to a range of biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substitution Position Matters: The 2,4-dimethoxy pattern in the target compound differs from 3,4-dimethoxy analogues (e.g., Ro-61-8048, Compounds 67–69). The ortho/para substitution may influence steric hindrance or electronic effects, altering binding to targets like KMO . Thiazole-containing derivatives (e.g., Ro-61-8048) exhibit higher KMO inhibition compared to indolinone-based structures, suggesting the heterocyclic ring’s nature critically impacts activity .

Heterocyclic Moieties: The 1-methyl-2-oxoindolin-5-yl group in the target compound replaces the thiazole or benzimidazolone rings seen in analogues. Indolinones are associated with kinase inhibition (e.g., sunitinib), but their role in sulfonamide-mediated enzyme inhibition remains underexplored .

Pharmacological Outcomes: Ro-61-8048 and Compound 68 demonstrate robust KMO inhibition (64–73% at 10 µM), attributed to their nitro-substituted thiazole rings and morpholinomethyl groups, which enhance binding affinity . The absence of a nitro group in the target compound may reduce neurotoxicity risks but could limit potency compared to nitro-containing analogues .

Research Findings and Mechanistic Insights

- KMO Inhibition: Thiazole-based benzenesulfonamides (e.g., Ro-61-8048) increase neuroprotective kynurenic acid (KYNA) by blocking KMO, a mechanism linked to reduced dyskinesia in Parkinson’s disease models. The target compound’s indolinone moiety may offer similar benefits but with distinct pharmacokinetic profiles .

- Structural-Activity Relationships (SAR): Piperidinylmethyl (Compound 67) vs. morpholinomethyl (Compound 68) substituents on thiazole rings yield significant potency differences (24% vs. 64% inhibition), highlighting the importance of nitrogen-containing side chains . Dual methoxy groups (2,4- or 3,4-) enhance solubility and target engagement compared to mono-methoxy analogues (e.g., Compound in ) .

Biological Activity

2,4-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This compound features a unique structural framework that includes both methoxy groups and an indolinone moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₅S |

| Molecular Weight | 354.406 g/mol |

| IUPAC Name | This compound |

| CAS Number | 921812-22-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indolinone moiety is believed to play a crucial role in binding to enzyme active sites, potentially inhibiting their activity and disrupting cellular processes associated with proliferation and survival of cancer cells.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Apoptosis Induction : By interfering with signaling pathways, it could promote programmed cell death in malignant cells.

- Cell Cycle Arrest : It may affect the cell cycle progression, preventing cancer cells from dividing.

Biological Activity Studies

Recent studies have focused on evaluating the anticancer properties of this compound against various cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| Hep G2 (Liver Cancer) | 15.3 |

| HCT116 (Colon Cancer) | 12.7 |

Case Studies and Research Findings

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability at an IC50 of 10.5 µM, indicating potent anticancer activity.

- Mechanistic Insights : Further investigation revealed that treatment with the compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells.

- Synergistic Effects : In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutics, indicating potential for use in combination regimens.

Q & A

Q. What are the standard synthetic routes for 2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction purity be optimized?

Methodological Answer: The synthesis typically involves coupling 2,4-dimethoxybenzenesulfonyl chloride with 5-amino-1-methyl-2-oxoindoline under basic conditions. Key steps include:

- Reaction Setup : Use triethylamine (TEA) or pyridine as a base in anhydrous dichloromethane (DCM) at 0–5°C to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor intermediates via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane).

- Yield Optimization : Maintain stoichiometric excess of sulfonyl chloride (1.2 eq.) and extend reaction time to 12–24 hours for complete conversion.

Q. How can the structure of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Confirm sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons, δ 3.8–4.0 ppm for methoxy groups) and indolinone moiety (δ 10.5–11.0 ppm for NH in DMSO-d6) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify >95% purity.

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 405.1 (calculated for C₁₇H₁₇N₂O₅S).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular assays)?

Methodological Answer: Discrepancies may arise from assay conditions or off-target effects. Address this via:

- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., KYN 3-OH inhibition in vitro vs. cell-based models) to identify potency thresholds .

- Structural Analog Analysis : Test derivatives (e.g., fluorinated or nitro-substituted analogs) to isolate pharmacophore contributions .

- Kinetic Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for target enzymes, minimizing interference from cellular metabolites .

Q. What strategies are recommended for improving the blood-brain barrier (BBB) penetration of this compound in neurotherapeutic studies?

Methodological Answer: Enhance BBB permeability through structural modifications:

- LogP Optimization : Aim for logP 2–3 using substituents like trifluoromethyl (CF₃) to balance lipophilicity without compromising solubility .

- Prodrug Design : Introduce ester or glycoside moieties at the sulfonamide group to increase passive diffusion, followed by enzymatic cleavage in the brain .

- In Silico Modeling : Use tools like SwissADME to predict BBB scores and prioritize analogs with >0.3 probability of CNS penetration .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

Methodological Answer: Employ formulation strategies:

- Co-Solvent Systems : Use 10% DMSO/PEG-400 in saline for intraperitoneal administration .

- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation, achieving >80% encapsulation efficiency .

- Cyclodextrin Complexation : Prepare a 1:2 molar ratio with hydroxypropyl-β-cyclodextrin (HPβCD) to enhance solubility by 20-fold .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical models?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/Emax values .

- ANOVA with Tukey’s Post Hoc : Compare treatment groups (e.g., 10, 30, 100 mg/kg doses) against controls to identify significant reductions in target biomarkers (p < 0.05) .

- Power Analysis : Use G*Power to determine sample size (n ≥ 6/group) for 80% power and α = 0.05 .

Q. How should researchers validate target engagement in cellular assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates (37–65°C) and quantify remaining target protein via Western blot to confirm compound binding .

- RNA Interference : Compare compound effects in wild-type vs. siRNA-mediated knockdown cells to verify specificity .

- Fluorescent Probes : Develop a BODIPY-labeled analog for confocal imaging of intracellular target localization .

Structural & Mechanistic Insights

Q. What computational tools can predict binding modes with kynurenine 3-hydroxylase (KYN 3-OH)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to dock the compound into KYN 3-OH’s crystal structure (PDB: 4QH), focusing on π-π stacking with F₃₈₀ and H-bonding with Q₂₄₀ .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the sulfonamide-enzyme complex .

- Free Energy Calculations : Compute binding ΔG via MM-PBSA to rank derivatives by predicted affinity .

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.